molecular formula C18H14ClN3O4S2 B2651333 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898466-62-1

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2651333
CAS No.: 898466-62-1
M. Wt: 435.9
InChI Key: QQSAYCPAVQPILY-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems to control reaction parameters.

Chemical Reactions Analysis

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

2-[[3-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAYCPAVQPILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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